molecular formula C7H2BrCl4FO B1403922 1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene CAS No. 1417566-43-8

1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene

Cat. No.: B1403922
CAS No.: 1417566-43-8
M. Wt: 342.8 g/mol
InChI Key: UCVGVEKKBZKCLZ-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), chlorine (position 4), fluorine (position 2), and a trichloromethoxy group (position 5). The trichloromethoxy (-O-CCl₃) substituent is notable for its strong electron-withdrawing character and steric bulk, which significantly influence the compound’s reactivity and physical properties. Such polyhalogenated aromatics are often employed as intermediates in pharmaceutical and agrochemical synthesis due to their ability to direct further functionalization reactions .

Properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl4FO/c8-3-1-6(14-7(10,11)12)4(9)2-5(3)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVGVEKKBZKCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl4FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene can be achieved through various synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with halogen atoms. The reaction conditions typically involve the use of halogenating agents such as bromine, chlorine, and fluorine under controlled temperature and pressure .

Industrial production methods may involve multi-step synthesis, starting from simpler benzene derivatives and introducing the halogen and trichloromethoxy groups sequentially. The use of catalysts and specific reaction conditions can optimize the yield and purity of the final product .

Scientific Research Applications

Organic Synthesis

1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene serves as an important intermediate in the synthesis of complex organic molecules. Its halogenated structure allows it to participate in various nucleophilic substitution reactions, enabling the formation of more intricate compounds.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReacts with nucleophiles to replace bromine or chlorineVarious substituted aromatics
Coupling ReactionsParticipates in cross-coupling reactionsBiaryl compounds
Electrophilic Aromatic SubstitutionActs as an electrophile in aromatic reactionsFunctionalized aromatic compounds

Materials Science

The compound is explored for its potential use in developing novel materials with specific electronic or optical properties. Its unique electronic configuration makes it suitable for applications in organic electronics, such as:

  • Organic Light Emitting Diodes (OLEDs) : The compound can be utilized as a precursor for materials that enhance light emission efficiency.
  • Photovoltaic Cells : It may contribute to the development of materials that improve energy conversion efficiency.

Pharmaceutical Research

In the pharmaceutical industry, this compound is investigated for its biological activity. Halogenated compounds often exhibit enhanced biological properties, making them valuable in drug discovery.

Case Study: Anticancer Activity
Research has shown that halogenated benzene derivatives can exhibit cytotoxic effects on cancer cell lines. A study involving 1-bromo derivatives indicated potential antitumor activity, suggesting avenues for further investigation into its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The target compound’s unique substitution pattern distinguishes it from analogs. Key comparisons include:

a) 1-Bromo-2-chloro-4-fluoro-5-(trifluoromethoxy)benzene (CAS 2167981-44-2)
  • Substituents : Br (1), Cl (2), F (4), -O-CF₃ (5).
  • Key Differences :
    • The trifluoromethoxy group (-O-CF₃) at position 5 is less bulky and slightly less electron-withdrawing than -O-CCl₃.
    • Fluorine at position 4 vs. position 2 in the target compound alters the electronic landscape, affecting regioselectivity in electrophilic substitution reactions.
  • Impact : Lower molecular weight and melting point compared to the target compound .
b) 1-Bromo-4-chloro-5-ethoxy-2-(trifluoromethyl)benzene (CAS 2384501-13-5)
  • Substituents : Br (1), Cl (4), -OCH₂CH₃ (5), -CF₃ (2).
  • Key Differences :
    • The ethoxy group (-OCH₂CH₃) at position 5 is electron-donating, contrasting with the electron-withdrawing -O-CCl₃.
    • -CF₃ at position 2 is more electron-withdrawing than fluorine in the target.
  • Impact : Enhanced solubility in polar solvents due to the ethoxy group, but reduced stability under acidic conditions .
c) 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene (CAS 2090805-17-5)
  • Substituents : Br (1), F (5), -OCH₃ (4), -CF₃ (2).
  • Key Differences :
    • Methoxy (-OCH₃) at position 4 is electron-donating, unlike chlorine in the target.
    • Fluorine at position 5 vs. position 2 alters ring activation.
  • Impact : Higher reactivity in nucleophilic aromatic substitution compared to the target compound .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Key Reactivity Traits
Target Compound ~350 (estimated) >150 (estimated) Low in H₂O Slow electrophilic substitution
1-Bromo-2-chloro-4-fluoro-5-(trifluoromethoxy)benzene ~300 80-85 Moderate Moderate directing effects
1-Bromo-4-chloro-5-ethoxy-2-(trifluoromethyl)benzene 303.5 90-95 High Prone to demethylation under acid
1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene ~290 70-75 Moderate Fast nucleophilic substitution
  • Trichloromethoxy vs. Trifluoromethoxy : The -O-CCl₃ group increases molecular weight and melting point due to stronger van der Waals forces compared to -O-CF₃. However, -O-CCl₃ may confer higher environmental persistence .
  • Halogen Positioning : Fluorine at position 2 (target) vs. position 4 () alters the electron density distribution, making the target less reactive toward meta-directing electrophiles .

Biological Activity

1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene is a halogenated aromatic compound with notable chemical properties that may influence its biological activity. Understanding the biological implications of such compounds is crucial in fields like pharmacology, toxicology, and environmental science. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

This compound has a complex structure characterized by multiple halogen substituents. The presence of bromine, chlorine, and fluorine atoms can enhance its reactivity and interactions with biological targets.

PropertyValue
Molecular FormulaC7H3BrCl4O
Molecular Weight295.3 g/mol
CAS Number146447-18-9
Density1.6 g/cm³
Melting Point72.0 - 76.0 °C
Boiling Point237.7 ± 35.0 °C

Mechanisms of Biological Activity

Research indicates that halogenated compounds can interact with various biological systems, influencing enzymatic activity and cellular processes. The following mechanisms have been identified for this compound:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects against diseases like cancer or metabolic disorders.
  • Cell Membrane Interactions : Due to its lipophilic nature, the compound can integrate into cell membranes, affecting membrane fluidity and function, potentially leading to cytotoxic effects.
  • Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress through the generation of ROS, which may play a role in cell signaling or apoptosis.

Toxicological Profile

The toxicological effects of this compound have been studied in various models:

  • Acute Toxicity : Studies have shown that exposure to high concentrations can lead to cytotoxicity in mammalian cell lines.
  • Mutagenicity : Some halogenated compounds are known mutagens; however, specific data on this compound's mutagenic potential is limited and warrants further investigation.

Case Studies

Several studies have highlighted the biological implications of similar halogenated compounds:

  • Anticancer Activity : A study on related compounds demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction via ROS generation .
  • Metabolic Regulation : Research has shown that certain halogenated compounds can modulate lipid metabolism, which may be relevant for conditions like non-alcoholic fatty liver disease (NAFLD) .
  • Environmental Impact : Halogenated aromatic compounds are often persistent in the environment and can bioaccumulate, raising concerns about their long-term ecological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene
Reactant of Route 2
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1-Bromo-4-chloro-2-fluoro-5-(trichloromethoxy)benzene

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